(6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride
Description
(6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a secondary amine derivative featuring a pyridine core substituted with a chlorine atom at the 6-position and an (S)-pyrrolidin-3-yl-amine moiety linked via a methyl group. The compound’s stereochemistry at the pyrrolidine ring (S-configuration) may influence its biological interactions, as chiral centers often play critical roles in receptor binding and metabolic pathways .
Properties
IUPAC Name |
(3S)-N-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.ClH/c11-10-2-1-8(6-14-10)5-13-9-3-4-12-7-9;/h1-2,6,9,12-13H,3-5,7H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPWNWWMZLCTTN-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CN=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NCC2=CN=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289585-37-0 | |
| Record name | 3-Pyridinemethanamine, 6-chloro-N-(3S)-3-pyrrolidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS No. 1343606-51-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial and antifungal properties, along with relevant research findings and case studies.
The chemical formula for (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is , with a molecular weight of 212.68 g/mol. The compound exhibits high solubility in water, with reported solubility values ranging from 6.45 mg/ml to 1.79 mg/ml under different conditions .
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClN2 |
| Molecular Weight | 212.68 g/mol |
| Solubility | 6.45 mg/ml (very soluble) |
| Log S (Ali) | -1.52 |
| Bioavailability Score | 0.55 |
Antibacterial Activity
Research indicates that compounds containing pyridine and pyrrolidine moieties exhibit significant antibacterial properties. For instance, studies have shown that various pyrrolidine derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
-
Mechanism of Action :
- The antibacterial activity is believed to be linked to the ability of these compounds to interfere with bacterial cell wall synthesis and function, although specific mechanisms for (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride remain to be elucidated.
Antifungal Activity
In addition to its antibacterial properties, (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has shown potential antifungal activity:
- Case Studies :
-
Comparative Efficacy :
- When tested alongside established antifungal agents, these compounds have shown comparable or superior activity, suggesting their potential as therapeutic agents in treating fungal infections.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various derivatives of (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride:
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Core Structural Variations
- Pyridine vs. Pyridazine/Pyrimidine/Benzene: The pyridine core in the target compound provides a single nitrogen atom, enabling hydrogen bonding and π-π interactions. Substitution with benzene (as in ) removes the nitrogen heteroatom, reducing polarity and possibly increasing membrane permeability .
- Methyl (CH₃): Electron-donating, increases ring electron density, which may improve binding to hydrophobic pockets .
Amine Group Modifications
- Pyrrolidine vs. Piperidine/Cyclopropyl: The (S)-pyrrolidin-3-yl group in the target compound introduces a five-membered ring with a defined stereochemistry, offering moderate rigidity for targeted interactions. Cyclopropylamine () and cyclopropylmethyl () groups introduce strain and lipophilicity, which may enhance blood-brain barrier penetration .
Q & A
Q. What approaches design derivatives with enhanced blood-brain barrier (BBB) penetration?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
